molecular formula C11H26N4 B14428778 1,4,7,10-Tetraazacyclopentadecane CAS No. 83616-30-2

1,4,7,10-Tetraazacyclopentadecane

Cat. No.: B14428778
CAS No.: 83616-30-2
M. Wt: 214.35 g/mol
InChI Key: OIFMESATLHOYDX-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclopentadecane is a macrocyclic compound that contains four nitrogen atoms within a 15-membered ring. This compound is of significant interest in various fields due to its ability to form stable complexes with metal ions, making it useful in applications such as chelation therapy and diagnostic imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclopentadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of triethylenetetramine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like benzene at elevated temperatures (75-85°C) to form diimidazoline intermediates. These intermediates are then reacted with 1,2-ethylene dibromide in the presence of potassium carbonate to form the desired macrocyclic compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the macrocyclic ring .

Scientific Research Applications

1,4,7,10-Tetraazacyclopentadecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms but a smaller 12-membered ring.

    1,4,8,11-Tetraazacyclotetradecane: A similar compound with a 14-membered ring.

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used extensively in biomedical imaging.

Uniqueness

1,4,7,10-Tetraazacyclopentadecane is unique due to its 15-membered ring structure, which provides a different spatial arrangement and coordination environment compared to other similar compounds. This unique structure allows it to form highly stable complexes with certain metal ions, making it particularly useful in specific applications such as chelation therapy and diagnostic imaging .

Properties

CAS No.

83616-30-2

Molecular Formula

C11H26N4

Molecular Weight

214.35 g/mol

IUPAC Name

1,4,7,10-tetrazacyclopentadecane

InChI

InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2

InChI Key

OIFMESATLHOYDX-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCNCCNCCNCC1

Origin of Product

United States

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